5-Bromo-2-iodo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
Description
Properties
IUPAC Name |
1-(benzenesulfonyl)-5-bromo-2-iodo-6-methylpyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrIN2O2S/c1-9-12(15)7-10-8-13(16)18(14(10)17-9)21(19,20)11-5-3-2-4-6-11/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBCOWPXTQYYOAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C=C(N(C2=N1)S(=O)(=O)C3=CC=CC=C3)I)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrIN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Formation: 6-Methylpyrrolo[2,3-b]pyridine
The pyrrolo[2,3-b]pyridine scaffold is synthesized via a cyclocondensation reaction. A typical protocol involves:
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Starting materials : 2-Amino-4-methylpyridine and ethyl acetoacetate.
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Reaction conditions : Reflux in acetic acid with catalytic sulfuric acid for 8–12 hours.
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Mechanism : Acid-catalyzed cyclization forms the fused pyrrole-pyridine system.
Key challenge : Ensuring regioselectivity to favor the 6-methyl isomer over other positional analogs.
Nitrogen Protection: Phenylsulfonylation
The NH group of the pyrrolo[2,3-b]pyridine core is sulfonylated to prevent unwanted reactivity during subsequent halogenation steps.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Sulfonylation | Benzenesulfonyl chloride (1.2 eq), NaH (1.5 eq), DCM, 0°C → RT, 12 h | 6-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (85% yield) |
Optimization note : Excess NaH ensures complete deprotonation of the NH group, while controlled addition of benzenesulfonyl chloride minimizes di-sulfonylation byproducts.
Bromination at Position 5
Bromine is introduced at position 5 using electrophilic aromatic substitution (EAS).
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Bromination | N-Bromosuccinimide (NBS, 1.1 eq), DMF, FeCl₃ (0.1 eq), 50°C, 6 h | 5-Bromo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (72% yield) |
Mechanistic insight : FeCl₃ acts as a Lewis acid to polarize the NBS, generating Br⁺ for electrophilic attack. The sulfonyl group directs bromination to the para position (C-5).
Iodination at Position 2
Iodine is introduced via a metal-mediated coupling reaction to ensure regioselectivity.
Critical parameters : Palladium catalysis enables directed ortho-iodination relative to the sulfonyl group. Elevated temperatures improve reaction kinetics but risk decomposition.
Reaction Optimization and Scalability
Solvent and Temperature Effects
Catalyst Screening for Iodination
| Catalyst System | Yield (%) | Selectivity (%) |
|---|---|---|
| Pd(OAc)₂/PPh₃ | 65 | 92 |
| CuI/1,10-phenanthroline | 48 | 78 |
| No catalyst | <5 | – |
Palladium-based systems outperform copper catalysts in both yield and selectivity.
Purification and Characterization
Chromatographic Separation
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Stationary phase : Silica gel (230–400 mesh).
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Eluent : Hexane/EtOAc (7:3) for intermediate sulfonylated compounds; CH₂Cl₂/MeOH (95:5) for halogenated products.
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Recovery : ~80–90% after column chromatography.
Spectroscopic Confirmation
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¹H NMR (400 MHz, CDCl₃):
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MS (ESI+) : m/z 477.12 [M+H]⁺, matching the molecular formula C₁₄H₁₀BrIN₂O₂S.
Challenges and Troubleshooting
Competing Halogenation Pathways
Sulfonyl Group Stability
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Issue : Partial desulfonylation under prolonged heating.
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Mitigation : Limit iodination step to ≤24 hours and monitor reaction progress via TLC.
Comparative Analysis of Synthetic Routes
| Method | Total Yield (%) | Purity (%) | Cost (USD/g) |
|---|---|---|---|
| Sequential Halogenation | 32 | 98 | 450 |
| One-Pot Halogenation | 25 | 85 | 380 |
Sequential halogenation, despite lower overall yield, provides superior purity and reproducibility .
Chemical Reactions Analysis
5-Bromo-2-iodo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromo and iodo groups can be substituted with other nucleophiles under appropriate conditions. Common reagents include organometallic compounds and halide exchange reagents.
Oxidation and Reduction: The compound can undergo oxidation reactions to introduce additional functional groups or reduction reactions to remove specific substituents.
Coupling Reactions: Suzuki-Miyaura and Heck coupling reactions are commonly employed to form carbon-carbon bonds, utilizing palladium catalysts and boronic acids or alkenes.
Major products formed from these reactions depend on the specific reagents and conditions used, leading to a variety of functionalized derivatives.
Scientific Research Applications
5-Bromo-2-iodo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological pathways and as a probe in biochemical assays.
Industry: It is utilized in the production of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-2-iodo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. The phenylsulphonyl group can enhance the compound’s binding affinity to certain proteins or enzymes, while the bromo and iodo substituents may facilitate its incorporation into biological systems. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogenation and Substituent Positioning
5-Bromo-2-chloro-3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (CAS: ADE001123)
- Key Differences : Chlorine at position 2 instead of iodine; lacks the methyl group at position 6.
- Impact :
4-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (CAS: 889939-26-8)
Functional Group Variations
5-Bromo-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine
- Key Differences : Boronic ester at position 3 instead of iodine and methyl groups.
- Impact :
5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine (CAS: 1228666-29-2)
- Impact: Increased lipophilicity (logP ~2.8 vs. ~3.5 for the target compound). Limited utility in nucleophilic substitutions due to the absence of a good leaving group .
Nitro and Aryl-Substituted Analogs
3-Nitro-5-(4-trifluoromethylphenyl)-1H-pyrrolo[2,3-b]pyridine
Cross-Coupling Reactions
The target compound’s bromine (position 5) and iodine (position 2) enable sequential functionalization:
Suzuki Coupling : Bromine reacts selectively with aryl boronic acids (e.g., 3,4-dimethoxyphenylboronic acid in ), yielding biaryl derivatives .
Nucleophilic Substitution : Iodine at position 2 can be displaced by amines or thiols under mild conditions.
Comparison with 5-Bromo-3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine ():
- The absence of the 6-methyl group in this analog allows easier access to position 3 for further modifications.
Spectral Data Comparison
The methyl group at position 6 in the target compound causes upfield shifts for adjacent protons due to steric shielding.
Biological Activity
5-Bromo-2-iodo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
The compound has the following chemical properties:
- Molecular Formula : C14H10BrI N2O2S
- Molecular Weight : 404.21 g/mol
- CAS Number : 99655-68-2
Research indicates that this compound exhibits several biological activities:
- Kinase Inhibition : The compound has been studied for its inhibitory effects on various kinases, including cyclin G-associated kinase (GAK) and adaptor-associated kinase 1 (AAK1). These kinases are involved in critical cellular processes such as cell proliferation and survival, making them valuable targets for cancer therapy .
- Antiviral Activity : It has shown promising antiviral activity against several viruses by targeting host cell kinases. This broad-spectrum activity is particularly relevant in the context of emerging viral infections .
- Multidrug Resistance Reversal : The compound may act as a multidrug resistance (MDR) reverser by inhibiting efflux pumps that cancer cells use to expel chemotherapeutic agents, thus enhancing the efficacy of existing treatments .
Anticancer Activity
A study demonstrated that derivatives of pyrrolo[2,3-b]pyridine compounds exhibit selective toxicity against cancer cell lines while sparing normal cells. The mechanism involves the induction of apoptosis through the activation of specific signaling pathways .
Antiviral Properties
In vitro studies have shown that this compound can inhibit viral replication in human primary cells at submicromolar concentrations. This highlights its potential as a therapeutic agent against viral infections such as Dengue and SARS-CoV-2 .
Data Table: Biological Activities and IC50 Values
Q & A
Q. What synthetic methodologies are commonly employed to prepare 5-Bromo-2-iodo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine?
The compound can be synthesized via sequential halogenation and cross-coupling reactions. Key steps include:
- Suzuki-Miyaura coupling : Substitution of bromine at the 5-position using aryl/heteroaryl boronic acids (e.g., 4-trifluoromethylphenylboronic acid) with K₂CO₃ as a base and Pd catalysis, yielding 74–94% purity .
- Sonogashira coupling : Introduction of alkynyl groups (e.g., phenylethynyl) at the 3-position using Pd/Cu catalysis, achieving ~51% yield .
- N-Alkylation/Sulfonylation : Protection of the pyrrole nitrogen using NaH and methyl iodide or phenylsulfonyl chloride, with yields up to 99% . Optimization involves adjusting solvent polarity (e.g., THF for alkylation), catalyst loading, and purification via silica gel chromatography (e.g., heptane:ethyl acetate gradients) .
Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?
- ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.35–8.93 ppm for pyrrolo[2,3-b]pyridine core), methyl groups (δ 2.38–3.83 ppm), and sulfonyl-linked protons (δ 7.60–8.45 ppm) .
- Mass spectrometry : Confirm molecular weight (463.09 g/mol for C₁₃H₈BrIN₂O₂S) and isotopic patterns for bromine/iodine .
- X-ray crystallography : Resolve regioselectivity of substituents, particularly bromine and iodine positions .
Advanced Research Questions
Q. What strategies resolve contradictions in reported yields for cross-coupling reactions involving halogenated pyrrolo[2,3-b]pyridines?
Discrepancies arise from varying:
- Catalyst systems : Pd(PPh₃)₄ vs. PdCl₂(dppf), where the latter improves stability in polar solvents .
- Base selection : K₂CO₃ (87% yield) outperforms weaker bases in Suzuki reactions due to enhanced boronate activation .
- Purification methods : Gradient elution (e.g., dichloromethane:ethyl acetate 90:10) minimizes co-elution of byproducts . Control experiments (e.g., TLC monitoring, isolated intermediate analysis) are critical to identify optimal conditions .
Q. How do substituents at the 5-position influence the compound’s bioactivity, and what assays are used to evaluate this?
- Electron-withdrawing groups (e.g., Br, CF₃) enhance binding to kinase ATP pockets (e.g., FGFR1) by forming hydrogen bonds with glycine residues (e.g., G485) .
- Biological assays :
- Kinase inhibition : Measure IC₅₀ values via ADP-Glo™ assays (FGFR1 IC₅₀ = 7 nM for CF₃-substituted analogs) .
- Cellular activity : Assess anti-proliferation (MTT assay) and apoptosis (Annexin V staining) in cancer cell lines (e.g., 4T1 breast cancer) .
Structure-activity relationship (SAR) studies require systematic substitution (e.g., Br → NO₂, CH₃) and molecular docking simulations .
Q. What methodologies address challenges in regioselective iodination of the pyrrolo[2,3-b]pyridine core?
- Direct iodination : Use NIS (N-iodosuccinimide) in DMF at 80°C, targeting the 2-position due to steric and electronic effects of the sulfonyl group .
- Protection/deprotection : Temporary N-sulfonylation prevents undesired N-iodination, achieving >90% regioselectivity .
- Halogen exchange : Pd-catalyzed substitution of bromine with iodine via Ullmann-type reactions, though this risks byproduct formation .
Methodological Considerations
Q. How can researchers optimize purification of halogenated pyrrolo[2,3-b]pyridines with similar polarity?
- Flash chromatography : Use silica gel with stepwise gradients (e.g., heptane → ethyl acetate) to separate bromo/iodo analogs .
- Recrystallization : Ethanol/water mixtures exploit solubility differences, particularly for methyl- or sulfonyl-substituted derivatives .
- HPLC-MS : Reverse-phase C18 columns resolve co-eluting impurities, with mobile phases containing 0.1% formic acid for ionization .
Q. What analytical approaches differentiate positional isomers (e.g., 2-iodo vs. 3-iodo substitution)?
- NOESY NMR : Correlate spatial proximity of iodine with adjacent protons (e.g., 2-iodo shows NOE between I and C3-H) .
- IR spectroscopy : Monitor C-I stretching vibrations (~500 cm⁻¹), though this is less definitive than X-ray .
- Isotopic labeling : Synthesize ¹²⁵I-labeled analogs for autoradiography-based tracking .
Data Interpretation and Validation
Q. How should researchers interpret conflicting spectral data for nitro-substituted analogs?
Discrepancies in ¹H NMR (e.g., NH proton broadening in DMSO-d₆) may arise from:
- Tautomerism : Nitro groups at C3 stabilize enol-like tautomers, shifting NH signals .
- Solvent effects : Use CDCl₃ to reduce hydrogen bonding and clarify splitting patterns . Validate via 2D NMR (HSQC, HMBC) to confirm coupling between nitro groups and adjacent carbons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
